Potassium (4-methoxynaphthalen-1-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxynaphthalen-1-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-11-7-6-10(12(13,14)15)8-4-2-3-5-9(8)11;/h2-7H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXAUPYLSVWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
A widely adopted method involves palladium-catalyzed borylation of 1-bromo-4-methoxynaphthalene. Key steps include:
-
Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(OAc)₂, and DCPF ligand.
-
Conditions : Et₂O/benzene solvent at 100°C under N₂, followed by KHF₂ treatment.
Mechanism :
-
Oxidative addition of Pd(0) to the aryl halide.
-
Transmetalation with B₂pin₂ to form Pd-boryl intermediates.
-
Reductive elimination yields the boronic ester, converted to trifluoroborate via KHF₂.
Optimization :
Iridium-Catalyzed Direct Borylation
A one-pot Ir-catalyzed approach avoids pre-functionalized aryl halides:
-
Reagents : [Ir(COD)OMe]₂, dtbpy ligand, B₂pin₂.
Advantages :
Boronic Acid to Trifluoroborate Conversion
KHF₂-Mediated Fluorination
(4-Methoxynaphthalen-1-yl)boronic acid is treated with aqueous KHF₂:
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 1–2 h |
| Solvent | MeOH/H₂O (1:1) |
Challenges :
BF₃·OEt₂-Based Synthesis
An alternative uses BF₃·OEt₂ and KF:
-
Procedure :
Limitations :
Friedel-Crafts Alkenylation and Oxidation
Bismuth Triflate-Catalyzed Route
A tandem Friedel-Crafts/oxidation strategy:
-
Alkenylation : Bi(OTf)₃ catalyzes reaction of naphthol with alkenes.
-
Oxidation : Air converts intermediates to 2-arylnaphthoquinones.
Yield : 65–80% over three steps.
Applications :
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | 38–78 | High | Moderate | Broad substrate tolerance |
| Ir-Catalyzed Borylation | 70–85 | Very High | High | No pre-functionalization |
| KHF₂ Fluorination | >90 | Low | High | Simplicity |
| Friedel-Crafts Route | 65–80 | Moderate | Low | Integrates C–H activation |
Challenges and Optimizations
Moisture Sensitivity
Scientific Research Applications
Organic Synthesis
The compound is primarily recognized for its role in:
- Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids. Potassium trifluoroborates, including the 4-methoxynaphthalenyl variant, are advantageous due to their stability and ease of handling compared to traditional boronic acids .
Photoredox Catalysis
Recent studies have highlighted its utility in photoredox catalysis:
- Radical-Radical Coupling : Potassium (4-methoxynaphthalen-1-yl)trifluoroborate can act as a radical precursor under oxidative conditions, enabling the generation of carbon-centered radicals. This application has been explored in various radical substitution and conjugate addition reactions .
Biochemical Applications
The compound may also find applications in biochemical contexts:
- Enzyme Inhibition Studies : Its structural properties can be leveraged to investigate enzyme interactions and inhibition mechanisms, providing insights into potential therapeutic targets .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The primary mechanism by which potassium (4-methoxynaphthalen-1-yl)trifluoroborate exerts its effects is through the Suzuki–Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Key Compounds Compared :
- Potassium Phenyltrifluoroborate (Ar = C₆H₅)
- Potassium Vinyltrifluoroborate (R = CH₂=CH)
- Potassium (4-Methoxyphenyl)trifluoroborate (Ar = 4-MeO-C₆H₄)
- Potassium Mesityltrifluoroborate (Ar = 2,4,6-Me₃C₆H₂)
The methoxynaphthyl derivative exhibits superior hydrolytic stability compared to vinyltrifluoroborates due to reduced electrophilicity at boron. Its synthesis parallels aryltrifluoroborates, involving lithiation of 4-methoxynaphthalene followed by borylation with triisopropyl borate and KHF₂ .
Reactivity in Suzuki-Miyaura Coupling
Electronic and Steric Effects :
- Electron-Donating Methoxy Group : The 4-methoxy substituent enhances electron density at the naphthalene ring, accelerating oxidative addition to Pd(0) catalysts compared to unsubstituted naphthyl or phenyltrifluoroborates .
- Steric Hindrance : The naphthalene backbone introduces moderate steric bulk, slowing transmetalation relative to smaller aryltrifluoroborates (e.g., phenyl) but improving selectivity in coupling with hindered substrates.
Catalyst Compatibility :
Biological Activity
Potassium (4-methoxynaphthalen-1-yl)trifluoroborate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Potassium trifluoroborates are recognized for their stability and ease of preparation. They serve as versatile reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The specific structure of this compound allows it to participate in various nucleophilic reactions, which can lead to the formation of biologically active derivatives .
Antifungal Activity
Recent studies have highlighted the antifungal properties of naphthalene derivatives. For instance, a series of novel imidazolium salts derived from 1,4-dialkoxynaphthalene exhibited promising antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 6.26 μg/mL, indicating their potential as effective antifungal agents .
The antifungal activity is attributed to the induction of apoptosis in fungal cells, characterized by:
- Increased production of reactive oxygen species (ROS).
- Loss of mitochondrial membrane potential.
- Induction of apoptosis-related gene expression in Candida albicans.
These findings suggest that this compound may share similar mechanisms due to its structural analogies with other active naphthalene derivatives .
Case Studies
Case Study 1: Antifungal Efficacy
A study focused on a series of naphthalene derivatives, including this compound, demonstrated significant antifungal efficacy. The study utilized a microdilution method to determine MIC values against various Candida strains. The results indicated that certain derivatives could outperform traditional antifungals like miconazole .
Case Study 2: Synthesis and Biological Testing
Another investigation synthesized this compound and evaluated its biological activity through various assays. The compound showed moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Data Table: Biological Activity Overview
Q & A
Q. Q: What are the standard protocols for synthesizing potassium (4-methoxynaphthalen-1-yl)trifluoroborate, and how can purity be optimized?
A: Synthesis typically involves fluorination of the corresponding boronic acid or ester using KHF₂ or analogous reagents. Key steps include:
- Fluorination: React (4-methoxynaphthalen-1-yl)boronic acid with KHF₂ in aqueous methanol under reflux, followed by precipitation with acetone .
- Purity Optimization: Monitor hydrolysis intermediates via ¹⁹F and ¹¹B NMR to assess boronic acid (4) and boronate (5) equilibria. Base titration (e.g., K₂CO₃ or Cs₂CO₃) ensures complete trifluoroborate formation while minimizing protodeboronation side reactions .
- Challenges: Electron-rich aryl groups (e.g., methoxy) may complicate fluorination due to protodeboronation; rigorous inert atmosphere handling is critical .
Advanced Mechanistic Insights in Suzuki-Miyaura Coupling
Q. Q: How do endogenous boronic acid and fluoride influence the catalytic cycle when using potassium trifluoroborates in Suzuki-Miyaura couplings?
A: Trifluoroborates act as latent boronic acids, releasing aryl boronic acid (4) and fluoride under basic conditions. These species play distinct roles:
- Catalyst Activation: Fluoride enhances Pd catalyst turnover by stabilizing Pd intermediates (e.g., [Pd–F]⁻) and solubilizing Pd hydroxides .
- Transmetalation: Boronic acid (4) participates directly in transmetalation, while trifluoroborate hydrolysis kinetics dictate reaction efficiency.
- Side Reactions: Excess base accelerates protodeboronation to fluorobenzene (6); biphasic solvent systems (THF/H₂O) suppress this by moderating hydrolysis rates .
Analytical Techniques for Intermediate Characterization
Q. Q: What advanced spectroscopic methods are used to characterize reaction intermediates and byproducts?
A:
- ¹⁹F NMR: Tracks trifluoroborate hydrolysis (δ ≈ -135 ppm for BF₃K) and protodeboronation products (e.g., fluorobenzene at δ ≈ -116 ppm) .
- ¹¹B NMR: Identifies boronate intermediates (δ ≈ 10–15 ppm for tetrahedral B) vs. trigonal boronic acids (δ ≈ 30 ppm) .
- Mass Spectrometry: HRMS confirms molecular ion integrity, particularly for air-sensitive intermediates prone to oxidation .
Mitigating Protodeboronation in Electron-Rich Systems
Q. Q: How can protodeboronation be minimized during the synthesis and application of electron-rich aryltrifluoroborates?
A:
- Base Selection: Weak bases (e.g., K₂CO₃) minimize boronate (5) formation, reducing protodeboronation rates. Avoid strong bases like KOH .
- Solvent Optimization: Aqueous THF (10:1 THF/H₂O) stabilizes trifluoroborates better than toluene/water systems .
- Low-Temperature Handling: Store and react at ≤0°C to slow hydrolysis and protodeboronation kinetics .
Functionalization and Derivatization Strategies
Q. Q: What methodologies enable selective functionalization of the methoxynaphthalene moiety in trifluoroborate complexes?
A:
- Electrophilic Aromatic Substitution: Direct substitution (e.g., nitration, halogenation) on the methoxy-activated naphthalene ring requires BF₃K group protection via silylation .
- Cross-Coupling: Use Pd-catalyzed reactions to introduce heteroaryl groups; the trifluoroborate’s stability permits harsh conditions (e.g., 100°C in DMF) .
- Photoredox Catalysis: Visible-light-mediated radical addition to vinyl/allyl trifluoroborates can append electrophilic radicals while preserving the BF₃K group .
Contradictions in Synthetic Feasibility
Q. Q: Why are some aryltrifluoroborates inaccessible despite analogous synthetic routes?
A:
- Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize boronic acids, making fluorination inefficient. For example, ArNMe₂BF₃K synthesis fails due to rapid protodeboronation during fluorination .
- Steric Hindrance: Bulky substituents impede fluorination reagent access; computational modeling (DFT) predicts feasibility by assessing transition-state geometries .
Applications in Radiopharmaceuticals
Q. Q: How can potassium trifluoroborates be adapted for ¹⁸F-labeling in PET imaging?
A:
- Isotopic Exchange: Replace BF₃K with ¹⁸F⁻ under acidic conditions, leveraging the trifluoroborate’s stability to aqueous media .
- Bifunctional Probes: Attach targeting vectors (e.g., PSMA ligands) to the naphthalene ring via click chemistry, followed by ¹⁸F-labeling .
Air Sensitivity and Storage
Q. Q: What are best practices for handling air-sensitive potassium trifluoroborates?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
